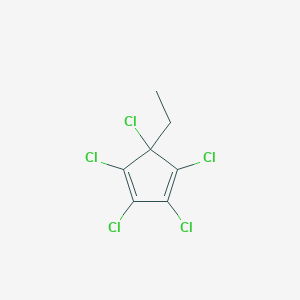

1,2,3,4,5-Pentachloro-5-ethylcyclopentadiene

Cat. No. B8306127

M. Wt: 266.4 g/mol

InChI Key: VUSBWOJGUYDBOG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03933922

Procedure details

A solution of triethyl phosphite (182.8 g., 1.1 mole) in 200 ml. of petroleum ether (pentane range) was charged to the equipment of the preceding example, which was immersed into a rock-salt-ice mixture. When the temperature of the solution reached 0°C. hexachlorocyclopentadiene (272.8 g., 1.0 mole), dissolved in 100 ml. of light petroleum ether, was added slowly to the well stirred solution at such a rate that the temperature of the mixture did not exceed +5°C. The addition required 10 hours. The clear, brown solution was poured with good stirring into a 5 liter 3 neck flask containing 2 liters of water and, after 1 hour of stirring, the product was steam distilled. After the separation of the low boiling petroleum ether 1,2,3,4,5-pentachloro-5-ethyl-cyclopentadiene, completely free of any phosphorus compound, distilled over as a pale yellow heavy oil, nD25 1.5398, the infrared spectrum of which matched perfectly that of the previous example. The product weighed 257.0 g., which corresponds to a 96.4% yield.

[Compound]

Name

3

Quantity

5 L

Type

reactant

Reaction Step Three

[Compound]

Name

petroleum ether

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Four

[Compound]

Name

light petroleum ether

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Five

Yield

96.4%

Identifiers

|

REACTION_CXSMILES

|

P(O[CH2:9][CH3:10])(OCC)OCC.[Cl:11][C:12]1(Cl)[C:16]([Cl:17])=[C:15]([Cl:18])[C:14]([Cl:19])=[C:13]1[Cl:20]>O>[Cl:11][C:12]1[C:16]([Cl:17])([CH2:9][CH3:10])[C:15]([Cl:18])=[C:14]([Cl:19])[C:13]=1[Cl:20]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

182.8 g

|

|

Type

|

reactant

|

|

Smiles

|

P(OCC)(OCC)OCC

|

Step Two

|

Name

|

|

|

Quantity

|

272.8 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

|

Step Three

[Compound]

|

Name

|

3

|

|

Quantity

|

5 L

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

petroleum ether

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

light petroleum ether

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

2 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred solution at such a rate that the temperature of the mixture

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reached 0°C.

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved in 100 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

did not exceed +5°C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The addition required 10 hours

|

|

Duration

|

10 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The clear, brown solution was poured

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

after 1 hour of stirring

|

|

Duration

|

1 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the separation of the

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

completely free of any phosphorus compound, distilled over as a pale yellow heavy oil

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

ClC1=C(C(=C(C1(CC)Cl)Cl)Cl)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 96.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |